trans-1-Ethynyl-4-(trifluoromethoxy)cyclohexane
Overview
Description
trans-1-Ethynyl-4-(trifluoromethoxy)cyclohexane: is a fluorinated compound with a unique molecular structure. It is a clear, pale liquid with a molecular weight of 192.18 g/mol and a molecular formula of C9H11F3O . This compound is known for its high purity and versatility in advanced chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Recent advances in trifluoromethoxylation reagents have facilitated the synthesis of such compounds .
Industrial Production Methods: : Industrial production methods for this compound typically involve bulk custom synthesis and procurement . The process ensures high purity and consistency, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: : trans-1-Ethynyl-4-(trifluoromethoxy)cyclohexane undergoes several types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: : Common reagents used in these reactions include radical trifluoromethylation agents, which play a significant role in pharmaceuticals, agrochemicals, and materials .
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, radical trifluoromethylation can lead to the formation of various fluorinated intermediates .
Scientific Research Applications
Chemistry: : In chemistry, trans-1-Ethynyl-4-(trifluoromethoxy)cyclohexane is used as a building block for the synthesis of more complex fluorinated compounds .
Biology and Medicine: : Its unique structure makes it valuable in the development of pharmaceuticals and agrochemicals, where the trifluoromethoxy group enhances the biological activity and stability of the compounds .
Industry: : In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism by which trans-1-Ethynyl-4-(trifluoromethoxy)cyclohexane exerts its effects involves the interaction of the trifluoromethoxy group with molecular targets. This interaction can influence various pathways, enhancing the compound’s stability and activity .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include other fluorinated cyclohexanes and ethynyl derivatives .
Uniqueness: : The presence of the trifluoromethoxy group in trans-1-Ethynyl-4-(trifluoromethoxy)cyclohexane distinguishes it from other similar compounds. This group imparts unique properties, such as increased stability and biological activity .
Properties
IUPAC Name |
1-ethynyl-4-(trifluoromethoxy)cyclohexane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3O/c1-2-7-3-5-8(6-4-7)13-9(10,11)12/h1,7-8H,3-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVVNYMMHABSDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCC(CC1)OC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001241845 | |
Record name | trans-1-Ethynyl-4-(trifluoromethoxy)cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001241845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2231663-36-6 | |
Record name | trans-1-Ethynyl-4-(trifluoromethoxy)cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001241845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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